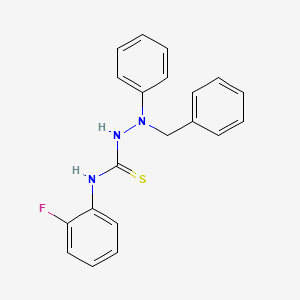
1-(2-fluorophenyl)-3-(N-(phenylmethyl)anilino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-3-(N-(phenylmethyl)anilino)thiourea is a member of phenylhydrazines.
Aplicaciones Científicas De Investigación
Synthesis and Application in Fluorescent Dyes
Thiourea derivatives, including those with fluorophenyl groups, have been utilized in the synthesis of fluorescent dyes. For instance, a study by Frath et al. (2012) highlights the conversion of a Boranil fluorophore bearing a nitro-phenyl group to its anilino form and then to various derivatives including thioureas, which exhibit strong luminescence properties. These fluorescent dyes find application in labeling experiments, such as with Bovine Serum Albumin (BSA), showcasing their potential in bio-imaging and sensing applications (Frath et al., 2012).
Structural and Vibrational Properties
Research on thiourea derivatives also delves into their structural and vibrational properties. Mary et al. (2016) synthesized a thiourea compound and conducted a comprehensive analysis using single crystal XRD, DFT, and molecular dynamics investigations. Their study provides insights into the stability, charge transfer, and reactive sites of the molecule, which are essential for understanding the compound's chemical behavior and potential applications in materials science (Mary et al., 2016).
Potential Antimicrobial Activities
Some thiourea derivatives have been explored for their antimicrobial properties. Yolal et al. (2012) synthesized thiourea derivatives and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. The study suggests that specific thiourea compounds could serve as lead compounds for developing new antimicrobial drugs (Yolal et al., 2012).
Propiedades
Nombre del producto |
1-(2-fluorophenyl)-3-(N-(phenylmethyl)anilino)thiourea |
|---|---|
Fórmula molecular |
C20H18FN3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(N-benzylanilino)-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C20H18FN3S/c21-18-13-7-8-14-19(18)22-20(25)23-24(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,22,23,25) |
Clave InChI |
LLWHFCREIKFHTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)

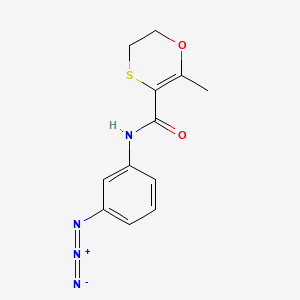
![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)
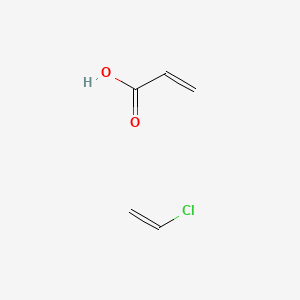
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)
![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)
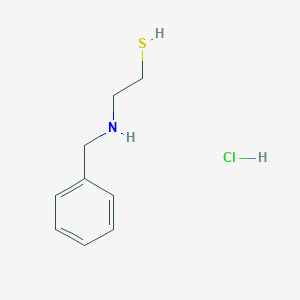

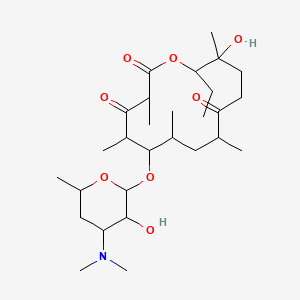
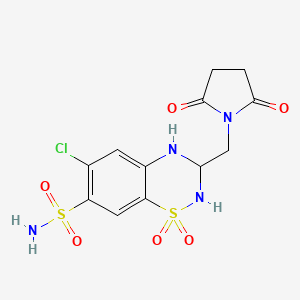

![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)